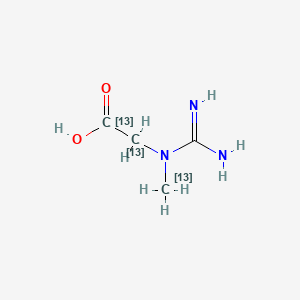
Creatine-13C3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Creatine-13C3 is an isotopically labeled analogue of creatine, a nitrogen-containing organic acid that occurs naturally in vertebrates. This compound is labeled with carbon-13 isotopes, making it useful for various scientific research applications. Creatine plays a crucial role in energy metabolism, particularly in tissues with high energy demands such as muscles and the brain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Creatine-13C3 involves the incorporation of carbon-13 isotopes into the creatine molecule. This can be achieved through chemical synthesis using labeled precursors. One common method involves the reaction of labeled glycine with labeled cyanamide under specific conditions to form this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process requires stringent quality control measures to ensure the purity and isotopic labeling of the final product. The production involves the use of high-purity labeled precursors and optimized reaction conditions to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Creatine-13C3 undergoes various chemical reactions, including:
Oxidation: Creatine can be oxidized to form creatinine, a process that occurs naturally in the body.
Reduction: Reduction reactions can convert creatine back to its precursor molecules.
Substitution: Creatine can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products Formed
Oxidation: Creatinine
Reduction: Precursor molecules such as glycine and cyanamide
Substitution: Various substituted creatine derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
Creatine-13C3 has a wide range of scientific research applications:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Helps in studying metabolic pathways and energy metabolism in cells.
Medicine: Used in clinical diagnostics and metabolic research to understand diseases related to energy metabolism.
Industry: Employed in the production of isotopically labeled compounds for research and development .
Wirkmechanismus
Creatine-13C3 exerts its effects through its role in energy metabolism. In muscles, creatine binds to phosphate to form phosphocreatine, a major energy storage form. This reaction is catalyzed by creatine kinase. Phosphocreatine then donates its phosphate group to adenosine diphosphate (ADP) to regenerate adenosine triphosphate (ATP), providing a rapid source of energy during high-intensity activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Creatine: The unlabeled form of creatine, naturally occurring in the body.
Creatine Monohydrate: A common dietary supplement form of creatine.
Creatine Ethyl Ester: A modified form of creatine with an ester group to enhance absorption.
Creatine Hydrochloride: A form of creatine with a hydrochloride group to improve solubility
Uniqueness of Creatine-13C3
This compound is unique due to its isotopic labeling, which allows for precise tracking and analysis in metabolic studies. This labeling makes it particularly valuable in research settings where understanding the detailed pathways and mechanisms of creatine metabolism is essential.
Eigenschaften
Molekularformel |
C4H9N3O2 |
|---|---|
Molekulargewicht |
134.11 g/mol |
IUPAC-Name |
2-[carbamimidoyl((113C)methyl)amino]acetic acid |
InChI |
InChI=1S/C4H9N3O2/c1-7(4(5)6)2-3(8)9/h2H2,1H3,(H3,5,6)(H,8,9)/i1+1,2+1,3+1 |
InChI-Schlüssel |
CVSVTCORWBXHQV-VMIGTVKRSA-N |
Isomerische SMILES |
[13CH3]N([13CH2][13C](=O)O)C(=N)N |
Kanonische SMILES |
CN(CC(=O)O)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(3,3'-dioxo-3H,3'H-spiro[furan-2,1'-isobenzofuran]-4-yl)benzonitrile](/img/structure/B13840362.png)
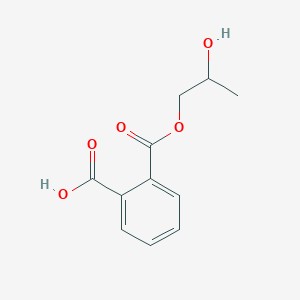
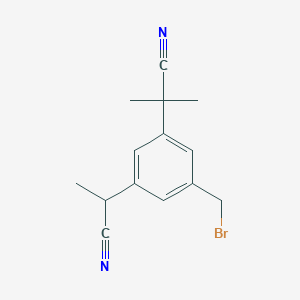



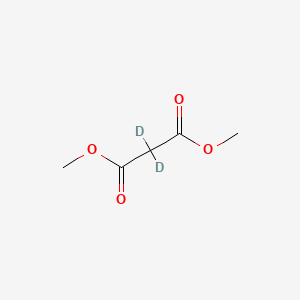
![(3S,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B13840387.png)

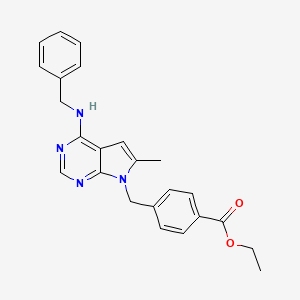
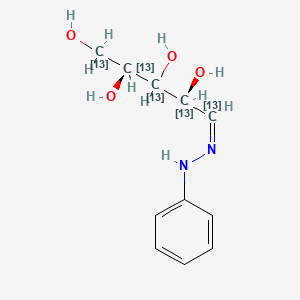
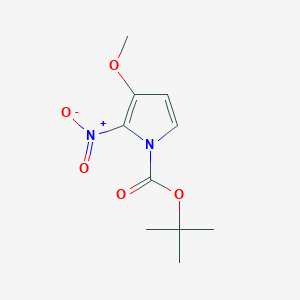
![sodium;(3R,5R)-7-[(3R)-5-(4-fluorophenyl)-2-oxo-4-phenyl-3-(phenylcarbamoyl)-3-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13840425.png)
![1-[4-[(2-Bromo-5-chlorophenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B13840436.png)
